Cas no 51542-48-4 (5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide)

5-ブロモメチル-4,5-ジヒドロ-チアゾール-2-イルアミン臭化水素塩は、有機合成において重要な中間体として利用される化合物です。分子式C4H8BrN2S・HBrで表され、チアゾール骨格にブロモメチル基とアミン基を有する特徴的な構造を持ちます。高い反応性を有するブロモメチル基を有するため、求核置換反応や架橋反応に適しています。また、臭化水素塩の形態で安定性が向上しており、取扱いが容易です。医薬品や農薬の合成中間体としての応用が期待され、特にヘテロ環化合物の修飾に有用です。結晶性が良好で精製が容易な点も利点です。

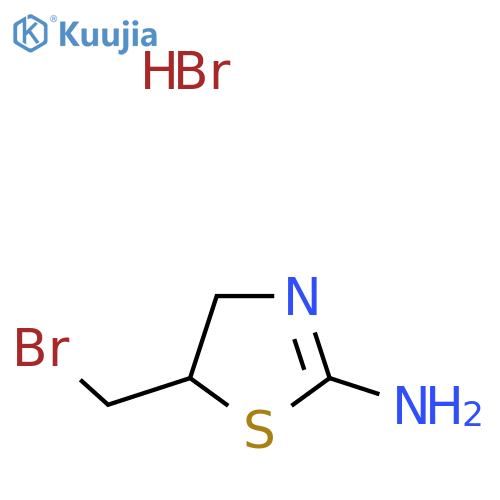

51542-48-4 structure

商品名:5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 化学的及び物理的性質

名前と識別子

-

- 5-bromomethyl-4,5-dihydro-thiazol-2-ylaminehydrobromide

- 5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide

- 2-amino-5-bromomethyl-2-thiazoline hydrobromide

- 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine hydrobromide

- CHEMBL3754756

- CS-0331914

- 5-(Bromomethyl)-4,5-dihydrothiazol-2-amine hydrobromide

- BDBM50500774

- 51542-48-4

- 5-Bromomethyl-4

- AKOS015833622

- 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide

-

- インチ: 1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H

- InChIKey: XUQZLXHWMASZJH-UHFFFAOYSA-N

- ほほえんだ: BrCC1CN=C(N)S1.Br

計算された属性

- せいみつぶんしりょう: 275.87545g/mol

- どういたいしつりょう: 273.87749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.7

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009933-1g |

5-Bromomethyl-4,5-dihydro-thiazol-2-ylaminehydrobromide |

51542-48-4 | 1g |

6144.0CNY | 2021-07-13 | ||

| TRC | B994275-100mg |

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine Hydrobromide |

51542-48-4 | 100mg |

$ 210.00 | 2022-06-06 | ||

| TRC | B994275-10mg |

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine Hydrobromide |

51542-48-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| A2B Chem LLC | AY10532-1g |

5-Bromomethyl-4 |

51542-48-4 | 1g |

$495.00 | 2024-04-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009933-1g |

5-Bromomethyl-4,5-dihydro-thiazol-2-ylaminehydrobromide |

51542-48-4 | 1g |

6144CNY | 2021-05-07 | ||

| TRC | B994275-50mg |

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine Hydrobromide |

51542-48-4 | 50mg |

$ 135.00 | 2022-06-06 |

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

51542-48-4 (5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量